Dofamium

Description

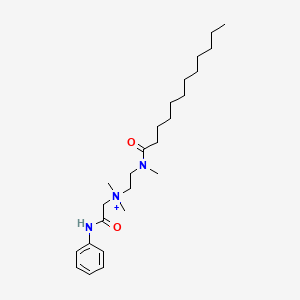

Dofamium Chloride (CAS: 54063-35-3) is a synthetic quaternary ammonium compound with the molecular formula C₂₅H₄₄ClN₃O₂, approved for medical use in 1974 . It is classified as an anticonvulsant, though its precise mechanism of action remains under investigation. The compound’s structural complexity, characterized by a large hydrocarbon chain and multiple nitrogen/oxygen functional groups, distinguishes it from simpler anticonvulsants like phenobarbital or valproate. Its approval history and chemical profile suggest a niche application in managing seizure disorders, though clinical data are sparse in the provided evidence .

Properties

CAS No. |

757883-80-0 |

|---|---|

Molecular Formula |

C25H44N3O2+ |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(2-anilino-2-oxoethyl)-[2-[dodecanoyl(methyl)amino]ethyl]-dimethylazanium |

InChI |

InChI=1S/C25H43N3O2/c1-5-6-7-8-9-10-11-12-16-19-25(30)27(2)20-21-28(3,4)22-24(29)26-23-17-14-13-15-18-23/h13-15,17-18H,5-12,16,19-22H2,1-4H3/p+1 |

InChI Key |

UYXUGCPDSUDDGI-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)CC[N+](C)(C)CC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DOFAMIUM involves the reaction of aniline with dodecanoyl chloride in the presence of a base to form the intermediate dodecanoyl aniline. This intermediate is then reacted with N,N-dimethyl-2-oxoethanaminium chloride under controlled conditions to yield this compound chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: DOFAMIUM undergoes various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Corresponding oxides and by-products.

Reduction: Reduced forms of this compound.

Substitution: Substituted ammonium compounds.

Scientific Research Applications

DOFAMIUM has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential as a biochemical probe in cellular studies.

Medicine: Investigated for its potential therapeutic effects in neuromuscular disorders.

Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of DOFAMIUM involves its interaction with cellular membranes and receptors. As a quaternary ammonium compound, it can bind to nicotinic acetylcholine receptors, leading to the modulation of ion channels and neurotransmitter release. This interaction affects cellular signaling pathways and can result in various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dofamium Chloride shares structural features with other ammonium-based pharmaceuticals, though their therapeutic applications vary significantly. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

| Compound | Therapeutic Use | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound Chloride | Anticonvulsant | C₂₅H₄₄ClN₃O₂ | 54063-35-3 | Quaternary ammonium, long alkyl chain |

| Dodeclonium Bromide | Antibiotic | C₂₂H₃₉BrClNO | 15687-13-5 | Bromide salt, shorter alkyl chain |

| Dobupride | Gastroprokinetic | C₂₀H₃₀ClN₃O₄ | 106707-51-1 | Chloride, tertiary amine, ester groups |

| Domperidone | Anti-emetic (implied) | C₂₂H₂₄ClN₅O₂ | 57808-66-9 | Benzimidazole core, piperidine ring |

Key Observations :

Quaternary Ammonium Salts: this compound Chloride and Dodeclonium Bromide both feature halide counterions (Cl⁻, Br⁻) and ammonium centers, but their alkyl chain lengths differ.

Functional Groups : Dobupride and this compound Chloride share chloride ions and nitrogen-rich structures, but Dobupride’s ester and tertiary amine groups align with its gastroprokinetic action via dopamine receptor modulation .

Heterocyclic vs. Aliphatic : Domperidone’s benzimidazole core contrasts with this compound’s aliphatic chain, reflecting divergent targets (Domperidone antagonizes dopamine D2/D3 receptors, while this compound’s mechanism is unelucidated) .

Pharmacokinetic and Toxicological Considerations

- Metabolism : this compound Chloride exhibits extensive metabolic pathways, with over 2,000 metabolites identified . This complexity contrasts with Dobupride, which likely undergoes simpler hepatic glucuronidation due to its ester groups.

- In contrast, Dodeclonium Bromide’s antibiotic use aligns with its inclusion in the same category .

- Regulatory Status : this compound’s 1974 approval predates modern regulatory rigor, whereas Dobupride and Domperidone adhere to contemporary quality standards, including USP reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.